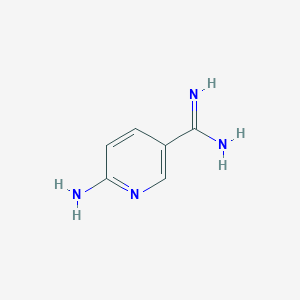
1,1-Difluorohex-5-en-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluorohex-5-en-3-amine is an organic compound characterized by the presence of both fluorine atoms and an amine group attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluorohex-5-en-3-amine typically involves the introduction of fluorine atoms into a hexene backbone followed by the incorporation of an amine group. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated hexene, reacts with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluorohex-5-en-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond in the hexene backbone can be reduced to form saturated derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas under pressure
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines or other functionalized derivatives.
Oxidation: Formation of imines, nitriles, or oximes.
Reduction: Formation of saturated amines or alkanes
Scientific Research Applications
1,1-Difluorohex-5-en-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with unique properties such as increased stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 1,1-Difluorohex-5-en-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can lead to the modulation of biological pathways and the inhibition or activation of target proteins .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluorohex-5-en-3-amine: Similar structure but with an additional fluorine atom.
1,1-Difluoropent-4-en-2-amine: Shorter carbon chain but similar functional groups.
1,1-Difluorohexane-3-amine: Lacks the double bond in the hexene backbone
Uniqueness
1,1-Difluorohex-5-en-3-amine is unique due to its specific combination of fluorine atoms and an amine group on a hexene backbone. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H11F2N |
|---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
1,1-difluorohex-5-en-3-amine |
InChI |
InChI=1S/C6H11F2N/c1-2-3-5(9)4-6(7)8/h2,5-6H,1,3-4,9H2 |
InChI Key |
BSLMQVMDIGVDMW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride](/img/structure/B13447238.png)




![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)

![methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13447286.png)

![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)
![cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid](/img/structure/B13447306.png)

